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molecular formula C19H15NO B7780279 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol

9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol

Cat. No. B7780279
M. Wt: 273.3 g/mol
InChI Key: POPUVAKNDCSCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05532249

Procedure details

By substituting 9-(4-pyridinylmethyl)-9H-fluorene in Prep 3, the corresponding carbinol was obtained.
Name
9-(4-pyridinylmethyl)-9H-fluorene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH:8]2[C:20]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[C:14]3[C:9]2=[CH:10][CH:11]=[CH:12][CH:13]=3)=[CH:3][CH:2]=1.C[OH:22]>>[N:1]1[CH:2]=[CH:3][C:4]([CH2:7][C:8]2([OH:22])[C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[C:15]3[C:20]2=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:5][CH:6]=1

Inputs

Step One
Name
9-(4-pyridinylmethyl)-9H-fluorene
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CC1C2=CC=CC=C2C=2C=CC=CC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)CC1(C2=CC=CC=C2C=2C=CC=CC12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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